molecular formula C19H16ClN3O3 B5552303 N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B5552303
M. Wt: 369.8 g/mol
InChI Key: XDADOYYXGOBDKU-SRZZPIQSSA-N
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Description

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoline ring system in its structure makes it a valuable candidate for various chemical and biological studies.

Scientific Research Applications

Safety and Hazards

Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals and does not collect analytical data for this product . Therefore, specific safety and hazard information isn’t available. Buyers are responsible for confirming product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(2-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide stands out due to its unique combination of the quinoline ring and the methoxyphenoxyacetohydrazide moiety. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-25-16-8-4-5-9-17(16)26-12-18(24)23-21-11-14-10-13-6-2-3-7-15(13)22-19(14)20/h2-11H,12H2,1H3,(H,23,24)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDADOYYXGOBDKU-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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